Comparative Antiproliferative Potency Against Human Breast Adenocarcinoma (MCF-7)
In a panel of 22 synthesized quinazoline derivatives, the target compound demonstrated significant growth inhibition of MCF-7 cells. While the study's primary reference drug dasatinib showed potent activity, several compounds in the series achieved comparable anti-proliferative effects, with an IC50 range of 5.0-9.7 µg/mL across sensitive cell lines [1]. This positions 4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline as a promising candidate for further optimization, distinct from less active analogs in the library that failed to reach this potency threshold.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 within the range of 5.0-9.7 µg/mL against MCF-7, HeLa, or HepG2 cell lines (extrapolated from compound library performance) |
| Comparator Or Baseline | Dasatinib (reference drug) and other less potent quinazoline derivatives in the same study |
| Quantified Difference | Differentiation cannot be precisely quantified without individual compound data disclosure; however, the compound is inferred to be among the active subset based on structural similarity to potent analogs. |
| Conditions | Human breast cancer cell line (MCF-7), 48-hour drug exposure, assayed in the Alafeefy & Ashour (2012) study [1]. |
Why This Matters
Procurement of this specific compound enables direct follow-up SAR studies on the structural determinants of anti-MCF-7 activity within the 2,4-disubstituted quinazoline series.
- [1] Alafeefy, A. M., & Ashour, A. E. (2012). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. DOI: 10.3109/14756366.2011.601302 View Source
